molecular formula C7H6ClNO B180974 N-(4-Chlorophenyl)formamide CAS No. 2617-79-0

N-(4-Chlorophenyl)formamide

Cat. No. B180974
CAS RN: 2617-79-0
M. Wt: 155.58 g/mol
InChI Key: LMLFHXMNNHGRRO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)formamide is a chemical compound with the molecular formula C7H6ClNO . It has an average mass of 155.582 Da and a monoisotopic mass of 155.013794 Da . It is used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of N-(4-Chlorophenyl)formamide consists of a formamide group attached to a 4-chlorophenyl group . The formamide group consists of a carbonyl group (C=O) and an amine group (NH), while the 4-chlorophenyl group consists of a benzene ring with a chlorine atom attached to the fourth carbon .


Chemical Reactions Analysis

While specific chemical reactions involving N-(4-Chlorophenyl)formamide are not available, it is known that formamides in general can undergo a variety of chemical reactions. For example, a study on the hydrogenation selectivity of urea derivatives (which include formamides) showed that the products of the reaction can be controlled by subtly tuning the amount and type of additive in the catalyst system .


Physical And Chemical Properties Analysis

N-(4-Chlorophenyl)formamide is a solid at room temperature . It has a melting point of 101-105 °C .

Scientific Research Applications

Crystallographic and Spectroscopic Analysis

N-(4-Chlorophenyl)formamide has been extensively studied for its crystallographic and spectroscopic properties. Tam et al. (2003) conducted neutron and X-ray crystal structures analysis of polymorphic p-chlorophenylformamide, revealing that the formamide group is coplanar with the chlorophenyl ring and that only infinite chains of hydrogen-bonded formamide units are found in the crystal (Tam et al., 2003).

Chemical Synthesis and Reactions

The compound has been utilized in various chemical synthesis processes. For example, Hirota et al. (1978) reported the reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide to produce enamines and 4-aminopyrimidines, highlighting its role in the synthesis of heterocyclic compounds (Hirota et al., 1978). Additionally, Wang et al. (2006) developed L-Pipecolinic acid derived formamides as efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines, showcasing the potential of formamides in catalysis (Wang et al., 2006).

Complex Formation and Hydrogen Bonding

Research by Dega-Szafran et al. (1995) and Malathi et al. (2004) focused on the formation of hydrogen-bonded complexes with formamide and acetamide. Their studies provided insights into the interaction of formamides with other compounds and the influence of solvent polarity on such interactions (Dega-Szafran et al., 1995), (Malathi et al., 2004).

Anti-fungal Applications

Schwan and Bobylev (2007) investigated formamides as a novel group of anti-fungal drugs, particularly focusing on their different modes of action compared to traditional fungicides (Schwan & Bobylev, 2007).

Catalysis and Synthesis

Wang et al. (2006) explored the use of N-formamide derivatives as catalysts for hydrosilylation of N-aryl imines, demonstrating their broad range of applications in organic synthesis and catalysis (Wang et al., 2006).

Pharmaceutical and Agricultural Chemical Research

Hollingworth (1976) reviewed the chemistry, biological activity, and uses of formamidine pesticides, which include compounds related to N-(4-Chlorophenyl)formamide. This research highlights the compound's relevance in the development of new pesticides and their modes of action (Hollingworth, 1976).

Safety And Hazards

N-(4-Chlorophenyl)formamide is considered hazardous. It is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

N-(4-chlorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLFHXMNNHGRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180795
Record name 4-Chloroformanilide
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Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)formamide

CAS RN

2617-79-0
Record name N-(4-Chlorophenyl)formamide
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Record name 4-Chloroformanilide
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Record name 2617-79-0
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Record name 4-Chloroformanilide
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Record name N-(4-Chlorophenyl)formamide
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Synthesis routes and methods I

Procedure details

4-Chloroaniline (15 g, 117 mmol) and formic acid (25 mL, 663 mmol) were heated to reflux for 2 hours. The mixture was concentrated in vacuo. Saturated aqueous sodium hydrogen carbonate was added and the aqueous phase was extracted twice with ethyl acetate. The combined organic phases were dried over magnesium sulphate, filtered and concentrated in vacuo to give N-(4-chloro-phenyl)-formamide (17.6 g, 97%) as a grey crystalline compound.
Quantity
15 g
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Quantity
25 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
KH Chiang, SH Lu, WP Yen, N Uramaru… - Heteroatom …, 2016 - Wiley Online Library
A convenient synthetic method for N‐arylformamide derivatives was successfully developed by reacting α‐iodo‐N‐arylacetamides with formamide. This method was applicable to α‐iodo…
Number of citations: 3 onlinelibrary.wiley.com
J Zhu, Y Zhang, Z Wen, Q Ma, Y Wang… - … –A European Journal, 2023 - Wiley Online Library
The utilization of CO 2 as a non‐toxic and cheap feedstock for C1 is a desirable route to achieve high value‐added chemicals. In this context, we report a highly efficient ruthenium‐…
PK Atanassov, A Linden, H Heimgartner - Heterocycles, 2004 - zora.uzh.ch
The reaction of aryl isoselenocyanates (1a-d) with 4-diethylamino-3-butyn-2-one (6) in refluxing tetrahydrofuran afforded N-arylselenet-2(2H)-imines (7) in moderate yields. The …
Number of citations: 20 www.zora.uzh.ch
M Mycak, R Doležal, M Bílek, K Kolář - Chemistry-Didactics-Ecology …, 2022 - sciendo.com
The synthesis of amides belongs to traditional experimental tasks not only in organic chemistry exercises at universities but also at chemically focused secondary schools or in special …
Number of citations: 5 sciendo.com
L Yao, Y Chai, C Sun, Y Pan - Journal of Mass Spectrometry, 2015 - Wiley Online Library
The gas‐phase chemistry of deprotonated benzyl N‐phenylcarbamates was investigated by electrospray ionization tandem mass spectrometry. Characteristic losses of a substituted …
JC Opdycke, RW Miller, RE Menzer - Journal of Agricultural and …, 1982 - ACS Publications
MATERIALS AND METHODS Chemicals.[14C] Diflubenzuron, uniformly radiolabeled in both rings (specific activity 17.42 mCi/mmol), and technical diflubenzuron were supplied by the …
Number of citations: 12 pubs.acs.org
R Ranjbar-Karimi, A Poorfreidoni… - Journal of Fluorine …, 2015 - Elsevier
Chemo selectivity of some N-aryl formamides with pentafluoropyridine under basic conditions in dry THF was investigated. The aromatic nucleophilic substitution of pentafluoropyridine …
Number of citations: 11 www.sciencedirect.com
MM Zhao - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C8H9NO, the amide group makes a dihedral of 32.35 (1) with the benzene ring. In the crystal, pairs of strong N—H⋯O hydrogen bonds link the molecules into …
Number of citations: 1 scripts.iucr.org
E Hosseini Lakeh, A Yeganeh Shariyati… - …, 2020 - Wiley Online Library
In this study, two recently reported 1,4‐diazabicyclo[2.2.2]octane (DABCO)‐based ionic liquids were used for the acceleration of the N‐formylation of primary and secondary amines with …
CD Tran, NG Dodder, PJE Quintana, K Watanabe… - Chemosphere, 2020 - Elsevier
Understanding the health implications of human exposure to mixtures of chemical contaminants is aided by analytical methods that can screen for a broad range of both expected and …
Number of citations: 38 www.sciencedirect.com

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